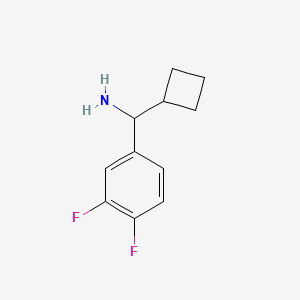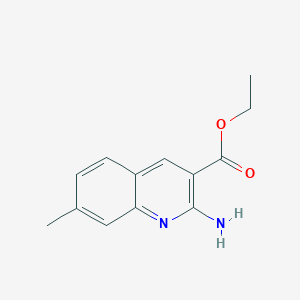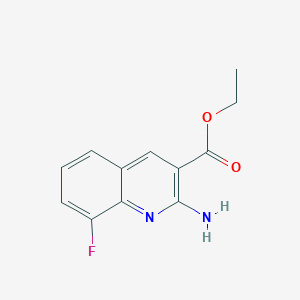![molecular formula C16H17ClN2O5S B13656609 2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide is a complex organic compound that features a thiazolidine ring, a benzylidene group, and a chloroacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.
Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction with 3,4-dimethoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring.
Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can react with the chloroacetamide group under mild conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted amides or thioamides can be produced.
Aplicaciones Científicas De Investigación
2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues, thereby blocking substrate access or altering enzyme conformation.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine:
2-Chloro-N-(5-(4-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide: Similar in structure but with different substituents, leading to varied biological activities.
Uniqueness
2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C16H17ClN2O5S |
|---|---|
Peso molecular |
384.8 g/mol |
Nombre IUPAC |
2-chloro-N-[2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C16H17ClN2O5S/c1-23-11-4-3-10(7-12(11)24-2)8-13-15(21)19(16(22)25-13)6-5-18-14(20)9-17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,20)/b13-8+ |
Clave InChI |
KGRVGVHSYXTHOG-MDWZMJQESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCNC(=O)CCl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656540.png)


![6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13656554.png)
![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)
![2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)


![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)

